

Shelf life and storage conditions for 2-Diethylaminoethyl hexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Diethylaminoethyl hexanoate*

Cat. No.: B087846

[Get Quote](#)

Technical Support Center: 2-Diethylaminoethyl hexanoate

This guide provides essential information for researchers, scientists, and drug development professionals on the shelf life, storage, and stability of **2-Diethylaminoethyl hexanoate** (CAS No. 10369-83-2), also known as DA-6.

Frequently Asked Questions (FAQs)

Q1: What is **2-Diethylaminoethyl hexanoate** and what are its common applications?

A1: **2-Diethylaminoethyl hexanoate** is an amino ester compound. It is widely used as a plant growth regulator to increase crop yields and enhance resistance to disease and environmental stress.^{[1][2][3][4]} In research and development, it may be investigated for other applications, including its use as an intermediate in the synthesis of pharmaceuticals and surfactants.^[5]

Q2: What are the recommended storage conditions for **2-Diethylaminoethyl hexanoate**?

A2: To ensure stability, **2-Diethylaminoethyl hexanoate** should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.^{[6][7]} It should be protected from direct sunlight, extremes of temperature, and moisture.^{[5][6]} Specific temperature recommendations vary by supplier, ranging from room temperature (10°C - 25°C) to refrigerated (2-8°C) or frozen (-20°C) for maximum stability.^{[6][8][9][10]} Always refer to the supplier's specific instructions.

Q3: What is the expected shelf life of **2-Diethylaminoethyl hexanoate**?

A3: When stored under recommended conditions, the typical shelf life is approximately two years.[\[5\]](#) For stock solutions, the storage period is shorter; for instance, a stock solution in DMSO may be stable for 6 months at -80°C or 1 month at -20°C.[\[11\]](#)

Q4: What are the signs of degradation?

A4: Physical signs of degradation can include a change in color (e.g., from a clear or light yellow liquid to a darker brown) or a change in odor.[\[3\]](#) Chemically, the primary degradation pathway for amino esters like this compound is hydrolysis of the ester bond. This would result in the formation of hexanoic acid and 2-(diethylamino)ethanol.[\[12\]](#) For experimental applications, a loss of biological activity or the appearance of unexpected peaks in analytical tests (like HPLC or GC-MS) are key indicators of degradation.

Q5: Is this compound stable in aqueous solutions?

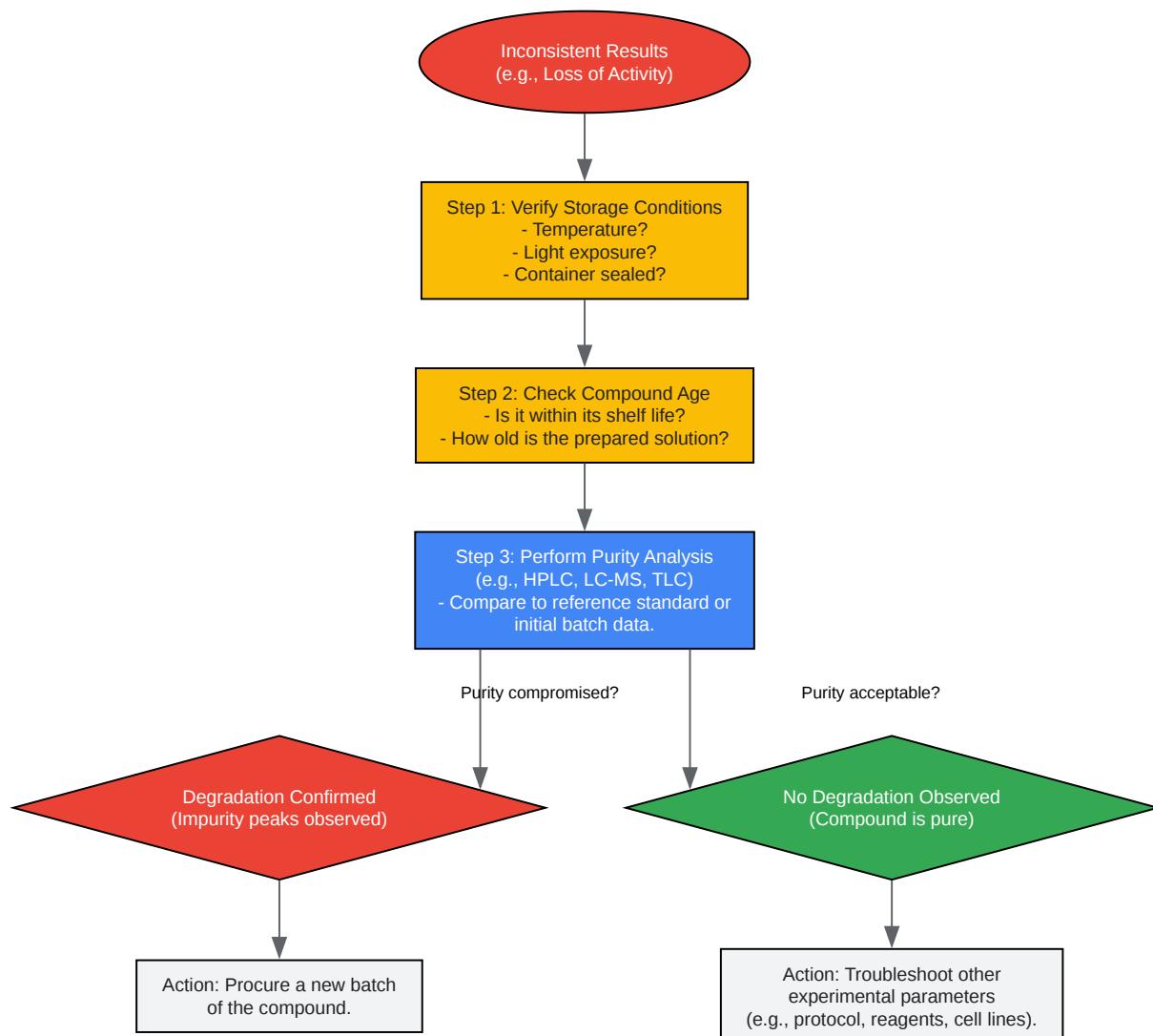
A5: Amino esters are susceptible to hydrolysis in aqueous solutions, and the rate of this degradation is highly dependent on pH and temperature.[\[12\]](#) For the related compound procaine, maximum stability in aqueous solution is achieved at a pH of about 3.5.[\[12\]](#) It is recommended to prepare aqueous working solutions fresh on the day of use.[\[11\]](#) If storage is necessary, it should be brief and under refrigerated conditions.

Q6: What materials should be avoided?

A6: Avoid contact with strong oxidizing agents.[\[6\]](#)

Storage Conditions Summary

The following table summarizes the general storage recommendations for **2-Diethylaminoethyl hexanoate**. For specific lots, always consult the manufacturer's safety data sheet (SDS) and certificate of analysis (COA).

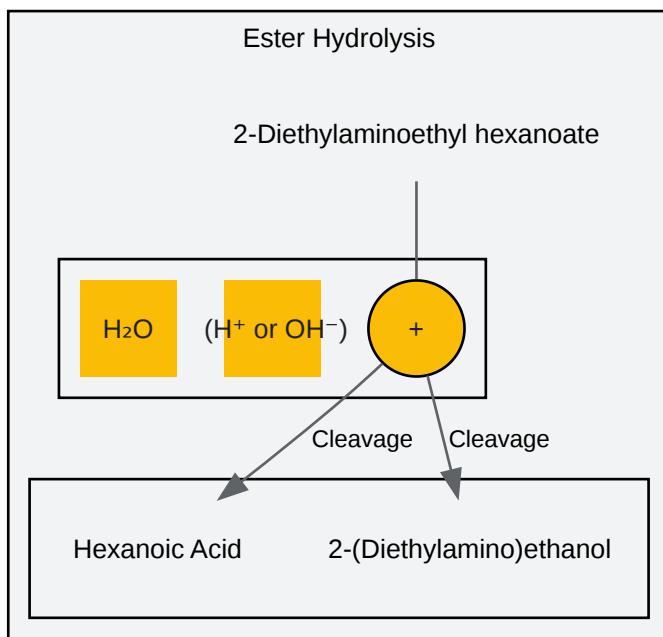

Parameter	Condition	Rationale	Source(s)
Temperature	Varies by supplier: • Room Temperature (10-25°C) • Refrigerator (2-8°C) • Freezer (-20°C)	Prevents thermal degradation. Lower temperatures are generally preferred for long-term stability.	[6][8][9][10]
Atmosphere	Tightly sealed container.	Prevents oxidation and hydrolysis from atmospheric moisture. The pure compound can be oxidized in the air.	[3][6]
Light	Protect from direct sunlight.	Prevents light-induced (photolytic) degradation.	[5][6]
Shelf Life (Neat)	~2 years	Under optimal conditions, the compound is stable for an extended period.	[5]
Shelf Life (Solution)	1-6 months (frozen)	Solutions are less stable; prepare fresh or store frozen for limited periods.	[11]
Incompatibilities	Strong oxidizing agents.	To avoid hazardous chemical reactions.	[6]

Troubleshooting Guide

This section addresses common issues researchers may face during experiments.

Problem: Inconsistent or poor experimental results (e.g., loss of compound activity).

This issue is often linked to the degradation of the compound. Follow this workflow to troubleshoot the problem.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for suspected compound degradation.

Likely Degradation Pathway

The most probable degradation route for **2-Diethylaminoethyl hexanoate** in the presence of water (hydrolysis) is the cleavage of the ester bond. This reaction can be catalyzed by acid or base.

[Click to download full resolution via product page](#)

Caption: Primary chemical degradation pathway via hydrolysis.

Experimental Protocols

Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for quantifying **2-Diethylaminoethyl hexanoate** and its primary degradation product, hexanoic acid, to assess stability over time. This method is adapted from stability studies of similar amino ester compounds like procaine.[\[12\]](#)[\[13\]](#)

Objective: To determine the concentration of **2-Diethylaminoethyl hexanoate** in a sample at various time points under specific storage conditions (e.g., temperature, pH).

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer), adjusted to achieve good separation.[\[13\]](#)
- Reference standards for **2-Diethylaminoethyl hexanoate** and hexanoic acid.
- Volumetric flasks, pipettes, and autosampler vials.
- Incubator or environmental chamber for controlled storage.

Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of the **2-Diethylaminoethyl hexanoate** reference standard in a suitable solvent (e.g., acetonitrile or mobile phase).
 - Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
 - Prepare a separate standard for hexanoic acid if quantification of the degradant is desired.
- Sample Preparation and Incubation:
 - Prepare the test sample by dissolving **2-Diethylaminoethyl hexanoate** in the desired buffer or formulation at a known concentration.
 - Aliquot the sample into multiple vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
 - At specified time points (e.g., t=0, 1, 7, 14, 30 days), remove a vial from each condition.

- If necessary, quench the degradation reaction immediately, for example, by adding an equal volume of cold acetonitrile and centrifuging.[14]
- HPLC Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Example: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The exact ratio should be optimized for the specific compound.
 - Flow Rate: Typically 1.0 mL/min.[13]
 - Injection Volume: 10-20 μ L.[13]
 - Detector: UV detector set to a wavelength where **2-Diethylaminoethyl hexanoate** has strong absorbance.
 - Column Temperature: Ambient or controlled (e.g., 25°C).
- Data Analysis:
 - Integrate the peak area of **2-Diethylaminoethyl hexanoate** in each chromatogram.
 - Construct a calibration curve by plotting the peak area against the concentration for the prepared standards.
 - Determine the concentration of **2-Diethylaminoethyl hexanoate** in the stability samples using the calibration curve.
 - Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). A common threshold for stability is retaining >90% of the initial concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-diethylaminoethyl hexanoate [sitem.herts.ac.uk]
- 2. Diethyl Aminoethyl Hexanoate 8% SP Plant Growth Regulator CAS 10369-83-2 [m.agrochemicalpesticides.com]
- 3. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. 2-Diethylaminoethyl hexanoate | Plant Growth Regulator Manufacturer [weedcontrolproduct.com]
- 5. Purchase Diethylamino Ethyl Hexanoate at Best Prices - Premium Industrial Chemical [ashtavinayakagro.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2-Diethylaminoethyl Hexanoate, CAS [[10369-83-2]] | BIOZOL [biozol.de]
- 10. biosynth.com [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stability of procaine in aqueous systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Shelf life and storage conditions for 2-Diethylaminoethyl hexanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087846#shelf-life-and-storage-conditions-for-2-diethylaminoethyl-hexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com